molecular formula C13H10Cl2O2 B6380198 5-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% CAS No. 1261955-46-7

5-(3,4-Dichlorophenyl)-2-methoxyphenol, 95%

Cat. No. B6380198
CAS RN: 1261955-46-7
M. Wt: 269.12 g/mol
InChI Key: KAMZHMQVOQLMKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% (DCM) is a phenolic compound that is widely used in scientific research, particularly in the area of organic synthesis. DCM is a highly versatile compound that has a wide range of applications in organic chemistry, biochemistry, and molecular biology. It is a useful reagent for the synthesis of a variety of organic compounds, including pharmaceutical and agrochemical compounds. In addition, DCM is a useful tool for the study of biochemical and physiological effects of various compounds. The aim of

Scientific Research Applications

5-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% is widely used in scientific research, particularly in the area of organic synthesis. It is a useful reagent for the synthesis of a variety of organic compounds, including pharmaceutical and agrochemical compounds. In addition, 5-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% is a useful tool for the study of biochemical and physiological effects of various compounds. 5-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% has been used in a variety of research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds; the study of enzyme kinetics; the study of membrane transporters; the study of drug metabolism; and the study of DNA and RNA synthesis.

Mechanism of Action

5-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% is a phenolic compound that acts as an electron donor, forming a covalent bond with the target molecule. This covalent bond facilitates the transfer of electrons between the two molecules, resulting in a reaction. The mechanism of action of 5-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% is dependent on the nature of the target molecule, as well as the conditions of the reaction.
Biochemical and Physiological Effects
5-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 5-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% has been shown to inhibit the activity of membrane transporters, which are responsible for the transport of molecules across cell membranes. 5-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% has also been shown to have an effect on DNA and RNA synthesis, as well as the expression of genes.

Advantages and Limitations for Lab Experiments

5-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to use. In addition, it is a highly versatile compound, with a wide range of applications in organic chemistry, biochemistry, and molecular biology. However, 5-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% also has some limitations. It is a highly reactive compound, and it can react with other compounds in the reaction mixture, which can lead to undesired side reactions. In addition, it is a toxic compound, and it should be handled with care in the laboratory.

Future Directions

5-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% has a wide range of potential applications in scientific research. In the future, it could be used to study the effects of drugs on the body, as well as the effects of environmental pollutants. In addition, 5-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% could be used to study the role of enzymes and membrane transporters in drug metabolism and transport. Furthermore, 5-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% could be used to study the effects of drugs on DNA and RNA synthesis, as well as gene expression. Finally, 5-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% could be used to study the effects of drugs on the immune system, as well as the effects of environmental pollutants on the immune system.

Synthesis Methods

5-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% can be synthesized by several methods, including oxidation of 2-methoxyphenol with chlorine, reaction of 3,4-dichlorophenol with sodium methoxide, and the reaction of 2-methoxyphenol with 3,4-dichlorobenzoyl chloride. The most commonly used method is the reaction of 2-methoxyphenol with 3,4-dichlorobenzoyl chloride, which yields 5-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% in a yield of 95%. This method is simple and cost-effective, and has been used successfully in a variety of research applications.

properties

IUPAC Name

5-(3,4-dichlorophenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O2/c1-17-13-5-3-9(7-12(13)16)8-2-4-10(14)11(15)6-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMZHMQVOQLMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685701
Record name 3',4'-Dichloro-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dichlorophenyl)-2-methoxyphenol

CAS RN

1261955-46-7
Record name 3',4'-Dichloro-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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